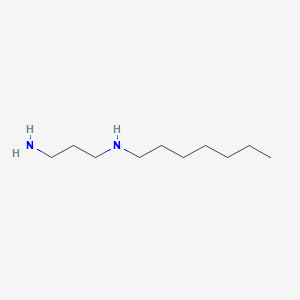

N1-Heptyl-1,3-propanediamine

Description

Contextualization of Alkyl-Substituted 1,3-Propanediamines in Organic Synthesis and Materials Science

Alkyl-substituted 1,3-propanediamines are a versatile class of compounds with significant applications in both organic synthesis and materials science. Their utility stems from the presence of two amine groups, which can be primary, secondary, or tertiary, and an alkyl chain of varying length. This combination of functional groups allows them to act as building blocks for more complex molecules, as catalysts, and as property-modifying agents in materials.

In organic synthesis , these diamines are crucial intermediates. The amine groups can undergo a variety of chemical reactions, including acylation to form amides, alkylation to produce quaternary ammonium (B1175870) salts, and condensation with aldehydes or ketones to yield imines. smolecule.com These reactions highlight their versatility in constructing larger, more complex molecular architectures. For instance, diamines are fundamental in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. wikipedia.org Furthermore, unsymmetrically substituted bis(alkyl) polyamine analogs, developed since the 1990s, have been instrumental in understanding cellular metabolic pathways. researchgate.net

In materials science , alkyl-substituted 1,3-propanediamines play several key roles:

Polymer Synthesis : They serve as monomers or curing agents in the production of various polymers like polyamides (nylons) and polyurethanes. ontosight.ai These polymers are known for their durability and are used in coatings, adhesives, and fibers.

Corrosion Inhibitors : The ability of their derivatives to form protective films on metal surfaces makes them effective corrosion inhibitors, thereby extending the lifespan of metal structures.

Surfactants and Dispersants : The presence of both a hydrophilic diamine head and a hydrophobic alkyl tail in long-chain derivatives imparts amphiphilic properties. smolecule.com This makes them useful as surfactants in creating emulsions and as dispersants in paints. smolecule.comsolubilityofthings.com

Templating Agents : Their amphiphilic nature also allows them to act as structure-directing agents in the synthesis of mesoporous materials, which have applications in catalysis and separation technologies. smolecule.com

The specific length and branching of the alkyl substituent can be tailored to fine-tune the properties of the resulting materials, demonstrating the high degree of versatility of this class of compounds.

Significance of N1-Heptyl-1,3-propanediamine in Advanced Chemical Systems

This compound, with its seven-carbon alkyl chain, holds specific significance in advanced chemical systems due to its distinct physicochemical properties. The heptyl group provides a balance between hydrophobicity and hydrophilicity, influencing its solubility and interaction with other molecules. smolecule.com This makes it particularly valuable in specialized applications where this balance is critical.

One of the key areas of its significance is in catalysis . The amine groups can act as catalytic sites or as ligands for metal catalysts. smolecule.comsmolecule.com For example, diamines can be used as catalysts in the production of urethanes and epoxies. smolecule.com The heptyl group can influence the catalyst's solubility in the reaction medium and its interaction with the substrates, potentially enhancing catalytic activity and selectivity.

In the realm of supramolecular chemistry and nanotechnology , the self-assembly properties of this compound and similar long-chain diamines are of interest. solubilityofthings.com Their amphiphilic nature can be exploited to form micelles, vesicles, or other ordered structures in solution. These assemblies can encapsulate other molecules, leading to applications in drug delivery and as nanoreactors. smolecule.com

Furthermore, this compound serves as a valuable building block in the synthesis of novel organic molecules. smolecule.com Its specific chain length can be crucial for achieving desired biological activity or material properties in the final product. For instance, in medicinal chemistry, the lipophilicity conferred by the heptyl group can affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesis of this compound can be achieved through methods such as the alkylation of 1,3-propanediamine with a heptyl halide or the reduction of the corresponding N-oxide. smolecule.com

Historical Development and Evolution of Research Perspectives on Related Diamine Compounds

The study of diamine compounds has a rich history, evolving from early investigations in the 19th and 20th centuries to their current prominent role in various fields of chemistry. mdpi.com Initially, research into simple diamines like 1,3-diaminopropane (B46017) (also known as trimethylenediamine) focused on their fundamental properties and their use as building blocks in the synthesis of heterocyclic compounds and coordination complexes. wikipedia.org

The nomenclature and systematic study of coordination compounds, many of which involve diamine ligands, began to be formalized in the late 19th and early 20th centuries. mdpi.com However, some diamines, like trans-cyclopentane-1,2-diamine, were historically underestimated due to synthetic challenges, despite their potential. researchgate.net

A significant shift in perspective occurred with the development of polymer chemistry. Diamines became recognized as essential monomers for the production of polyamides, such as nylon. asm.org This industrial application spurred further research into the synthesis and properties of a wide array of diamines. acs.org

In recent decades, the focus has expanded to include the biological roles of polyamines and their analogs, with studies exploring their involvement in cellular processes and their potential as therapeutic targets. researchgate.netsolubilityofthings.com The rise of "green chemistry" has also influenced the field, with a growing emphasis on developing sustainable, bio-based methods for diamine synthesis to reduce reliance on petrochemical feedstocks. asm.org

The development of advanced analytical techniques has enabled more precise structural determination and has facilitated the synthesis of increasingly complex and specifically functionalized diamines. This has led to the exploration of their applications in areas such as advanced materials, nanotechnology, and medicinal chemistry, where fine-tuning of molecular structure is paramount. smolecule.comsigmaaldrich.com The journey of diamine research illustrates a progression from fundamental curiosity to targeted design for sophisticated applications.

Structure

3D Structure

Properties

IUPAC Name |

N'-heptylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-2-3-4-5-6-9-12-10-7-8-11/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUEZPLIAEIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for N1 Heptyl 1,3 Propanediamine

Direct Amination Approaches for the N1-Substitution of 1,3-Propanediamine

Direct amination methods offer a more atom-economical route to N1-heptyl-1,3-propanediamine by attempting to form the target C-N bond in a single step. The primary challenge in these approaches is controlling the reactivity of the diamine to prevent undesired secondary reactions, such as N,N'-diheptylation.

Alkylation Reactions Utilizing Heptyl Precursors

The direct alkylation of 1,3-propanediamine with a heptyl halide, such as 1-bromoheptane or 1-chloroheptane, represents a classical approach to forming the N-heptyl bond. This SN2 reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the heptyl halide.

To favor mono-alkylation, reaction conditions must be carefully controlled. A large excess of the diamine is typically used to increase the statistical probability that a heptyl halide molecule will react with an un-substituted diamine rather than the already mono-alkylated product. However, this creates significant challenges in separating the desired product from the unreacted diamine. Alternative strategies focus on the slow addition of the alkylating agent to a solution of the diamine under optimized temperature and solvent conditions. While direct alkylation is feasible, achieving high selectivity for mono-substitution can be difficult, often leading to mixtures of mono- and di-alkylated products. researchgate.net

Reductive Amination Strategies with Heptanal (B48729) Derivatives and 1,3-Propanediamine

Reductive amination is a highly effective and widely used method for the N-alkylation of amines. researchgate.net This process involves two key stages: the initial reaction between 1,3-propanediamine and a heptanal derivative (such as heptanal itself) to form an imine intermediate, followed by the in-situ reduction of this imine to the corresponding secondary amine. masterorganicchemistry.com

The reaction is typically performed as a one-pot synthesis. The aldehyde and diamine are mixed, often in the presence of an acid catalyst to facilitate imine formation, and then a reducing agent is introduced. masterorganicchemistry.comopenstax.org Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂ gas over a metal catalyst. beilstein-journals.org The key advantage of this method is its high selectivity for producing the N-alkylated amine, as the imine is reduced as it is formed, minimizing side reactions. libretexts.org

Ruthenium-based catalysts, in particular, have shown high efficiency in the reductive amination of aldehydes and ketones. nih.govresearchgate.net For instance, RuCl₂(PPh₃)₃ is a versatile catalyst for the synthesis of various primary amines from carbonyl compounds and ammonia. nih.gov Palladium on carbon (Pd/C) is another widely used heterogeneous catalyst for reductive aminations, often employed with a hydrogen source like H₂ gas or ammonium (B1175870) formate. chemrxiv.orgmdpi.com

| Parameter | Alkylation with Heptyl Halide | Reductive Amination with Heptanal |

| Precursors | 1,3-Propanediamine, Heptyl Halide | 1,3-Propanediamine, Heptanal |

| Key Intermediate | None (Direct SN2) | Imine (Schiff Base) |

| Selectivity Control | Excess diamine, slow addition | In-situ reduction of imine |

| Common Reagents | 1-Bromoheptane, Na₂CO₃ | Heptanal, NaBH₄, H₂/Pd/C, Ru-catalysts |

| Primary Challenge | Formation of di-alkylated byproduct | Control of reaction pH |

Multistep Synthetic Pathways Involving Intermediate Functionalization

To overcome the selectivity challenges of direct approaches, multistep syntheses are employed. These methods involve the temporary modification of one amine group to direct the alkylation to the other, ensuring the formation of the desired N1-substituted product.

Formation and Reduction of Imine Intermediates

While often part of a one-pot reductive amination, the formation and subsequent reduction of the imine can be performed as two distinct steps. First, 1,3-propanediamine is reacted with heptanal under conditions that promote dehydration, such as using a Dean-Stark apparatus or a drying agent, to form the N-heptylidene-1,3-propanediamine intermediate. operachem.com The reaction is acid-catalyzed and reversible. openstax.orglumenlearning.com Isolating the imine allows for purification before the reduction step. The purified imine is then reduced to this compound using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation. This two-step approach can improve the final product's purity by removing unreacted starting materials or byproducts from the initial condensation stage.

Protecting Group Strategies in this compound Synthesis

The most reliable method for ensuring selective mono-N-alkylation of a diamine is the use of protecting groups. kiku.dk This strategy involves three main steps:

Protection: One of the two primary amine groups of 1,3-propanediamine is selectively protected with a removable chemical moiety. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under various conditions and ease of removal under acidic conditions. researchgate.netredalyc.org Reacting the diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O), often after mono-protonation of the diamine with an acid like HCl, can yield the mono-Boc-protected diamine in good yields. researchgate.netscielo.org.mx

Alkylation: The remaining free primary amine of the mono-protected diamine is then alkylated. This can be achieved through either direct alkylation with a heptyl halide or reductive amination with heptanal. Since one amine is blocked, the reaction proceeds selectively at the unprotected site.

Deprotection: The protecting group is removed to reveal the second primary amine, yielding the final this compound. For the Boc group, this is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. creative-peptides.com

This protecting group strategy, although longer, offers superior control and generally results in a higher purity of the desired mono-alkylated product compared to direct methods. kiku.dk

| Step | Reagent/Method | Purpose | Typical Protecting Group |

| 1. Protection | Di-tert-butyl dicarbonate (Boc₂O) | Selectively block one amine group | Boc (tert-Butoxycarbonyl) |

| 2. Alkylation | Heptyl bromide or Heptanal/NaBH₄ | Attach the heptyl group to the free amine | - |

| 3. Deprotection | Trifluoroacetic Acid (TFA) or HCl | Remove the protecting group | Boc (tert-Butoxycarbonyl) |

Catalytic Systems in this compound Synthesis

Catalysis is central to the efficiency and sustainability of synthesizing this compound, particularly in reductive amination and N-alkylation reactions using alcohols (the "borrowing hydrogen" methodology).

Palladium-Based Catalysts: Palladium, especially palladium on carbon (Pd/C), is a versatile and widely used heterogeneous catalyst for hydrogenation reactions. chemrxiv.orgrsc.org In reductive amination, Pd/C effectively catalyzes the reduction of the imine intermediate in the presence of molecular hydrogen (H₂). mdpi.com It is favored for its recyclability and ease of separation from the reaction mixture. chemrxiv.org

Ruthenium-Based Catalysts: Ruthenium complexes are highly effective for both reductive amination and N-alkylation of amines with alcohols. nih.govnih.gov Catalysts like RuCl₂(PPh₃)₃ are known to facilitate the reductive amination of aldehydes with ammonia and can be applied to reactions with primary amines. nih.gov The "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by Ru or Ir complexes, allows for the use of heptyl alcohol as the alkylating agent, which is a greener alternative to heptyl halides. nih.gov In this process, the catalyst temporarily removes hydrogen from the alcohol to form heptanal in-situ, which then undergoes reductive amination with the diamine, releasing water as the only byproduct. chemrxiv.org

Nickel-Based Catalysts: Heterogeneous nickel catalysts, such as nickel nanoparticles supported on alumina (Ni/Al₂O₃), have emerged as effective and cost-efficient catalysts for the N-alkylation of amines with alcohols. acs.org These systems also operate via a hydrogen-borrowing mechanism and are attractive for industrial applications due to their reusability and the lower cost of nickel compared to precious metals. acs.org

Iridium-Based Catalysts: Iridium complexes are also highly active for N-alkylation via the borrowing hydrogen pathway and for reductive amination. researchgate.nettue.nlnih.gov Specific ligand-modified iridium catalysts can offer high selectivity for the synthesis of N-arylated and N-alkylated diamines. researchgate.net

Heterogeneous Catalysts (e.g., Pd/C, Cu-Co-Ni/Al2O3) for Hydrogenation

Heterogeneous catalysts are crucial for the industrial synthesis of amines due to their stability, ease of separation, and reusability. The synthesis of this compound can be envisioned via a multi-step process where a final hydrogenation step is critical. A plausible route involves the reductive amination of heptanal with 3-aminopropionitrile, followed by the hydrogenation of the resulting nitrile intermediate.

Palladium on Carbon (Pd/C): Palladium supported on activated carbon is a highly effective and widely used catalyst for the hydrogenation of various functional groups, including nitriles and imines, which are key intermediates in amine synthesis. masterorganicchemistry.comcommonorganicchemistry.com In the synthesis of primary amines from nitriles, Pd/C facilitates the addition of hydrogen across the carbon-nitrogen triple bond. researchgate.net This process is often performed under mild conditions and is known for its high efficiency. researchgate.net However, a significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines as by-products. researchgate.net The selectivity towards the primary amine can be improved by using specific solvents or additives. researchgate.net For instance, the hydrogenation of benzonitrile to benzylamine has been achieved with high selectivity (95%) and yield (85-90%) over palladium catalysts in a biphasic solvent system with sodium dihydrogen phosphate. researchgate.net

Copper-Cobalt-Nickel on Alumina (Cu-Co-Ni/Al2O3): Multi-metallic catalysts, such as those containing copper, cobalt, and nickel on an alumina support, are employed in amination and N-alkylation reactions. researchgate.netacs.org These non-noble metal catalysts are economically advantageous and effective for converting alcohols into amines. acs.org A method for preparing N,N,N',N'-tetramethyl-1,3-propanediamine utilizes a Cu-Co-Ni/Al2O3 catalyst for the reaction between 1,3-propanediol and dimethylamine. This demonstrates the catalyst's utility in forming C-N bonds at the propanediamine core. Similarly, CuO-NiO/γ-Al2O3 has been used for the N-alkylation of ethylenediamine with various alcohols, achieving high yields for the mono-alkylated product. researchgate.net Bimetallic Ni-Cu catalysts supported on γ-Al2O3 have also shown effectiveness in the N-alkylation of amines with alcohols. researchgate.net These systems often operate via a "hydrogen borrowing" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then reacts with the amine before the intermediate is hydrogenated. researchgate.net This approach could be adapted for the synthesis of this compound by reacting 1,3-propanediamine with heptanol (B41253).

| Catalyst System | Typical Reaction | Key Advantages | Potential Challenges |

|---|---|---|---|

| Pd/C | Nitrile Hydrogenation | High activity, mild conditions. masterorganicchemistry.comresearchgate.net | By-product formation (secondary/tertiary amines). researchgate.net |

| Cu-Co-Ni/Al2O3 | Amination of Alcohols | Cost-effective (non-noble metals), stable. researchgate.netresearchgate.net | May require higher temperatures and pressures. |

Homogeneous Catalysis in Amine Functionalization

Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity and activity under mild reaction conditions. Their application in amine synthesis often involves "borrowing hydrogen" or "hydrogen autotransfer" reactions. whiterose.ac.uk This methodology is highly atom-economical as it avoids the need for pre-activating the alcohol and uses water as the only byproduct.

Iridium and rhodium complexes are particularly effective for the N-alkylation of amines with alcohols. whiterose.ac.uk For instance, iridium-based catalysts have been successfully used for the selective mono-N-arylation of aliphatic diamines with amino alcohols. researchgate.net This demonstrates the potential for precise control over the degree of alkylation. The general mechanism involves the catalyst temporarily "borrowing" hydrogen from an alcohol to form an aldehyde intermediate. This aldehyde then undergoes a condensation reaction with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine. whiterose.ac.uk This strategy could be directly applied to synthesize this compound from 1,3-propanediamine and heptanol, offering a direct and efficient route.

Green Chemistry Principles and Sustainable Synthesis Routes

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable processes. This involves maximizing atom economy, minimizing waste, and utilizing renewable resources. sciencedaily.comjocpr.com

Atom Economy and Waste Minimization in Preparation

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they minimize waste generation. jocpr.comnih.gov

For the synthesis of this compound, a route based on the direct reductive amination of heptanal with 1,3-propanediamine would exhibit high atom economy.

Hypothetical Reaction: Heptanal + 1,3-Propanediamine + H₂ → this compound + H₂O

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy |

|---|---|---|---|---|

| Direct Reductive Amination | Heptanal, 1,3-Propanediamine, H₂ | This compound | H₂O | High |

| N-Alkylation with Heptyl Halide | 1,3-Propanediamine, Heptyl Bromide, Base | This compound | Base-HBr salt | Lower |

Utilization of Renewable Feedstocks and Environmentally Benign Solvents

The shift from petrochemical-based feedstocks to renewable, bio-based resources is a key goal of sustainable chemistry. nih.govnih.govrsc.org The precursors for this compound can potentially be derived from biomass.

1,3-Propanediamine: This building block can be synthesized from 1,3-propanediol, which is commercially produced via fermentation of renewable sugars like glucose. researchgate.net

Heptyl moiety: The seven-carbon chain can be sourced from fatty acids or their derivatives, which are readily available from plant oils. rsc.org For example, specific cleavage or modification of longer-chain fatty acids could yield heptanal or heptanol.

The use of environmentally benign solvents, such as water, supercritical CO₂, or bio-derived solvents, is another tenet of green chemistry. Catalytic reactions, particularly those involving homogeneous catalysts, can sometimes be performed in these solvents or even under solvent-free conditions, significantly reducing the environmental impact of the process. researchgate.net

Isolation and Purification Techniques for Research-Grade this compound

Obtaining high-purity this compound is critical for research applications. The purification strategy depends on the physical properties of the compound and the nature of the impurities present.

Distillation and Crystallization Methods

Distillation: For liquid amines like this compound, distillation is a primary purification method. rochester.edu Given its expected high boiling point due to the long alkyl chain and two amine groups, vacuum distillation would be the preferred technique. rochester.eduamazonaws.com Performing the distillation under reduced pressure lowers the boiling point, preventing thermal decomposition of the compound. rochester.edu Fractional distillation under vacuum can be employed to separate the desired product from impurities with close boiling points. google.com Care must be taken to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) as amines can react with atmospheric carbon dioxide. lookchem.com

Crystallization: While this compound is likely a liquid at room temperature, crystallization can be a powerful purification technique if the compound can be converted into a solid derivative. uct.ac.zaesisresearch.orgillinois.edu This is often achieved by forming a salt, such as a hydrochloride or a carbamate. google.comgoogle.com The crude amine can be dissolved in a suitable solvent and treated with an acid (e.g., HCl) to precipitate the corresponding ammonium salt. This solid salt can then be purified by recrystallization, which involves dissolving it in a hot solvent and allowing it to cool slowly to form pure crystals, leaving impurities behind in the solution. uct.ac.zaesisresearch.org The pure amine can then be regenerated by treating the salt with a base. This method is particularly effective for removing non-basic impurities.

Chromatographic Separation Techniques for Purity Assessment

Due to a lack of specific published research on the synthesis and chromatographic purity assessment of this compound, this article cannot provide detailed experimental methodologies, process optimization data, or specific chromatographic separation techniques for this particular compound.

General synthetic routes for analogous N-alkylated 1,3-propanediamines typically involve a two-step process. The first step is the cyanoethylation of a primary amine with acrylonitrile, followed by the hydrogenation of the resulting aminonitrile to yield the corresponding diamine. For this compound, this would theoretically involve the reaction of heptylamine with acrylonitrile, followed by catalytic hydrogenation.

Process optimization for such reactions generally focuses on parameters like temperature, pressure, catalyst type and loading, and reaction time to maximize yield and purity while minimizing by-product formation. However, without specific studies on this compound, any discussion of optimized conditions would be speculative.

Similarly, the assessment of purity for this compound would likely employ standard chromatographic techniques used for similar long-chain aliphatic amines. These methods could include gas chromatography (GC), potentially with a mass spectrometry (MS) detector, or high-performance liquid chromatography (HPLC). The choice of column, mobile phase (for HPLC), temperature programming (for GC), and detector would need to be optimized to achieve adequate separation of the target compound from any starting materials, intermediates, or by-products.

Without dedicated research and published data for this compound, it is not possible to provide the detailed research findings and data tables required by the user's request. The following table lists the chemical compounds that would be relevant to the synthesis and analysis of this compound.

Derivatization and Functionalization Strategies of N1 Heptyl 1,3 Propanediamine

Formation of N-Substituted Amides and Ureas

The amine groups of N1-Heptyl-1,3-propanediamine serve as nucleophiles for reactions with carboxylic acid derivatives and isocyanates, leading to the formation of N-substituted amides and ureas, respectively. These reactions are fundamental in organic synthesis for creating stable covalent bonds.

N-Substituted Amides: The synthesis of amides from amines can be achieved through various methods, most commonly by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids activated with a coupling reagent. The reaction with acyl halides is typically rapid and exothermic. The choice of reaction conditions can potentially allow for selective acylation of the primary amine over the secondary amine due to steric hindrance differences. Molecules with amide moieties are a significant focus in medicinal chemistry due to their diverse biological activities.

Urea Derivatives: Urea compounds are readily synthesized by the reaction of amines with isocyanates or by using reagents like potassium cyanate under acidic conditions. These derivatives are notable for their ability to form strong hydrogen bonds, a key feature in designing molecules for biological targets. The reaction of this compound with an isocyanate would yield a substituted urea, with the potential for di-substitution depending on the stoichiometry and reaction conditions.

Table 1: Representative Amide and Urea Formation Reactions

| Reactant A | Reactant B | Product Type | Typical Conditions |

|---|---|---|---|

| This compound | Acetyl Chloride | N-Substituted Amide | Aprotic solvent, base (e.g., triethylamine) |

| This compound | Phenyl Isocyanate | N,N'-Substituted Urea | Anhydrous solvent (e.g., diethyl ether) |

| This compound | Benzoic Acid / DCC | N-Substituted Amide | Mild, neutral pH |

Synthesis of Schiff Bases and Imines from Carbonyl Condensation

The primary amine group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Table 2: Synthesis of Imines from this compound

| Carbonyl Compound | Product | Catalyst |

|---|---|---|

| Benzaldehyde | N-(phenylmethylidene)-N'-heptylpropane-1,3-diamine | Mild Acid (e.g., p-TsOH) |

| Acetone | N-(propan-2-ylidene)-N'-heptylpropane-1,3-diamine | Mild Acid (e.g., p-TsOH) |

Preparation of Polyamine Derivatives and Oligomers

The presence of two amine groups allows this compound to act as a monomer or building block in the synthesis of larger polyamine derivatives and oligomers. Polyamines are involved in numerous biological processes and their synthetic analogs are of great interest.

Chain elongation can be achieved through reactions such as N-alkylation with haloalkanes, which can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. By carefully selecting protecting groups and reaction conditions, it is possible to control the regioselectivity of these reactions to build linear or branched polyamine chains. Methods like the Fukuyama amine synthesis or Michael additions are also employed for the controlled synthesis of polyamines.

This compound can be incorporated into various polymeric structures. For instance, it can react with difunctional acyl chlorides or epoxides to form polyamides or poly(amino alcohols), respectively. The diamine functionality allows it to act as a cross-linking agent or a chain extender in polymerization reactions, modifying the properties of the resulting polymer.

Quaternization Reactions and Ionic Compound Formation

The nitrogen atoms in this compound can be quaternized by reaction with alkyl halides, such as methyl iodide or ethyl bromide. This reaction converts the neutral amine groups into permanently charged quaternary ammonium cations. The resulting ionic compounds have properties that are significantly different from the parent diamine, including increased water solubility and antimicrobial activity. The degree of quaternization can be controlled by the stoichiometry of the alkylating agent.

Functionalization for Surface Modification and Interface Science

The amine groups of this compound provide reactive sites for grafting the molecule onto surfaces, altering their chemical and physical properties. This is a common strategy in materials and interface science to control properties like adhesion, wettability, and biocompatibility. For instance, the diamine can be covalently attached to surfaces functionalized with epoxy or carboxyl groups. The long heptyl chain can impart hydrophobicity to the modified surface, while the remaining amine group can be used for further functionalization.

Coordination Chemistry and Ligand Design Incorporating N1 Heptyl 1,3 Propanediamine

N1-Heptyl-1,3-propanediamine as a Bidentate Ligand

This compound functions as a classic bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen atoms libretexts.org. This dual coordination leads to the formation of a stable ring structure known as a chelate.

Stability Constants of Metal-Ligand Complexes

The stability of a metal-ligand complex in solution is quantified by its stability constant (often expressed in logarithmic form, log K or log β) scispace.com. While specific stability constants for this compound are not extensively documented, data from the parent compound, 1,3-propanediamine, provides a valuable baseline for understanding its coordination behavior. The chelate effect, where a bidentate ligand forms a more stable complex than two comparable monodentate ligands, is a primary driver of stability nih.gov.

Table 1: Logarithmic Stability Constants (log β) for Metal Complexes with 1,3-Propanediamine

| Metal Ion | log β |

|---|---|

| Calcium(II) | 5.25 |

Note: Data for the parent 1,3-propanediamine ligand. The stability of this compound complexes would be influenced by the electronic and steric effects of the heptyl group.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with d-Block Metals (e.g., Cu(II), Pt(II), Re, Tc)

Copper(II) Complexes: Copper(II) readily forms complexes with diamine ligands. The synthesis of a Cu(II) complex with this compound would likely involve combining a copper(II) salt, such as copper(II) chloride or nitrate, with the ligand in a solvent like ethanol or methanol. The resulting complexes are often colored and can be characterized by techniques like UV-Vis and infrared spectroscopy nih.govrsc.org. The coordination geometry around the Cu(II) center is typically square planar or distorted octahedral.

Platinum(II) Complexes: Platinum(II) complexes with N-alkyl-propanediamines have been synthesized and investigated, often for their potential biological activity nih.gov. The synthesis generally involves reacting the diamine ligand with a platinum(II) precursor like potassium tetrachloroplatinate(II) (K₂PtCl₄) in an aqueous solution researchgate.netnih.govresearchgate.net. The resulting [Pt(diamine)Cl₂] complexes can be characterized by elemental analysis, infrared spectroscopy, and multinuclear NMR (¹H, ¹³C, and ¹⁹⁵Pt) spectroscopy nih.govrsc.org.

Rhenium and Technetium Complexes: Rhenium (Re) and its lighter congener Technetium (Tc) share similar coordination chemistry, which is particularly relevant in the development of radiopharmaceuticals nih.govnih.gov. The synthesis of Re and Tc complexes often starts with precursors like [Re(CO)₃(H₂O)₃]⁺ or involves ligand exchange reactions nih.gov. While specific complexes with this compound are not widely reported, diamine and polyamine ligands are known to form stable complexes with these metals, often in their higher oxidation states or as organometallic species researchgate.netmdpi.comacs.org.

Influence of Alkyl Chain Length on Coordination Geometry and Electronic Structure

The length of the N-alkyl chain in ligands like this compound can have a significant impact on the properties of the resulting metal complexes.

Electronic Structure and Lipophilicity: The primary electronic effect of the alkyl group is its weak electron-donating (inductive) effect, which can subtly modulate the electron density at the metal center. Perhaps more significantly, the length of the alkyl chain drastically affects the lipophilicity (the ability to dissolve in fats, oils, and non-polar solvents) of the complex. Increasing the carbon chain length generally enhances lipophilicity, which in turn influences the solubility of the complex and its interaction with biological membranes or non-polar catalytic environments nih.govresearchgate.net. Research on platinum complexes with varying N-alkyl chain lengths has shown that increasing lipophilicity can enhance cellular uptake nih.govresearchgate.net.

Catalytic Applications of this compound-Metal Complexes

Metal complexes are widely used as catalysts for organic transformations. While specific catalytic applications of this compound complexes are not extensively detailed in the literature, complexes of similar N-alkylated diamines have shown promise in various catalytic processes.

Iridium complexes stabilized by P,N-ligands have been used for the selective alkylation of amines with alcohols scilit.com. The selectivity of these catalysts is a key feature, and the steric and electronic properties of ligands like this compound could be tailored to control reaction outcomes. Palladium-catalyzed N-alkylation reactions are also of significant importance in organic synthesis chemrxiv.org. Furthermore, transition metal complexes have been employed in oxidation catalysis. For example, manganese(III) complexes have been shown to catalyze the aerobic oxidation of substrates like 2-aminophenol and styrene nih.gov. The activity of such catalysts can be influenced by the ligand structure, including the length of alkyl chains which can affect catalyst solubility and stability mdpi.com. The potential for this compound-metal complexes in these and other catalytic reactions, such as hydrosilylation or polymerization, remains an area for further exploration semanticscholar.org.

Roles in Organic Transformations (e.g., C-C bond formation, redox reactions)

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of specific research detailing the roles of this compound in facilitating organic transformations such as carbon-carbon (C-C) bond formation or oxidation-reduction (redox) reactions. While the broader class of N-alkyl-1,3-propanediamines has been explored in various catalytic applications, specific studies focusing on the N1-heptyl derivative are not readily found.

The general structural motif of N-alkyl-1,3-propanediamines suggests their potential to act as bidentate ligands, coordinating with metal centers through the two nitrogen atoms to form stable chelate rings. This coordination can modulate the electronic and steric properties of the metal catalyst, thereby influencing its reactivity in processes like cross-coupling reactions (a common method for C-C bond formation) or as catalysts in redox processes. The heptyl group, being a relatively long and flexible alkyl chain, could introduce specific steric bulk and lipophilicity to a catalyst, potentially influencing substrate accessibility and selectivity. However, without empirical data from dedicated research on this compound, any discussion of its specific role remains speculative.

Asymmetric Catalysis Potential

Similarly, the potential of this compound in the field of asymmetric catalysis is not documented in the current body of scientific literature. Asymmetric catalysis relies on the use of chiral ligands to induce enantioselectivity in a chemical reaction, leading to the preferential formation of one enantiomer of a chiral product over the other.

For this compound to be directly applicable in asymmetric catalysis, it would need to be rendered chiral. This could be achieved, for example, by introducing stereocenters on the heptyl group or on the propylene (B89431) backbone. Alternatively, it could be used as a component in the synthesis of more complex chiral ligands. The diamine moiety provides two points of attachment for building larger, chiral molecular architectures. The heptyl substituent could play a role in defining a specific chiral pocket around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.

Despite these theoretical possibilities, there are no published studies that have synthesized chiral derivatives of this compound and evaluated their efficacy as ligands in any form of asymmetric catalysis. The exploration of its potential in this area remains an open avenue for future research.

Spectroscopic and Advanced Analytical Characterization in N1 Heptyl 1,3 Propanediamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of N1-Heptyl-1,3-propanediamine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton and connectivity can be assembled.

¹H, ¹³C, and 2D NMR Techniques

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons on the heptyl chain, the propanediamine backbone, and the amine groups. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms. Protons on carbons directly bonded to nitrogen (α-carbons) will be shifted downfield (to a higher ppm value) compared to other methylene groups in the alkyl chain.

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. Similar to ¹H NMR, carbons bonded to nitrogen atoms are deshielded and appear at a higher chemical shift. The spectrum would be expected to show ten distinct signals, corresponding to the ten carbon atoms in the this compound molecule, assuming free rotation around the C-C bonds.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for definitive assignments.

COSY spectra show correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of proton-proton networks along the heptyl and propanediamine chains.

HSQC spectra correlate each proton signal with the carbon signal to which it is directly attached, providing unambiguous C-H assignments.

Based on established chemical shift principles and data from analogous N-alkyl-1,3-propanediamines, the following tables present the expected chemical shifts for this compound.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1' (CH₃) | ~0.89 | Triplet | 3H |

| H-2' to H-6' (CH₂)₅ | ~1.28-1.45 | Multiplet | 10H |

| H-1 (NH -CH₂) | ~2.65 | Triplet | 2H |

| H-3 (CH₂-NH ₂) | ~2.75 | Triplet | 2H |

| H-2 (CH₂-CH ₂-CH₂) | ~1.70 | Quintet | 2H |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (CH₃) | ~14.1 |

| C-2', C-3', C-4', C-5' | ~22.7 - 31.9 |

| C-6' (CH₂) | ~29.5 |

| C-7' (CH₂) | ~50.2 |

| C-1 (NH-C H₂) | ~48.5 |

| C-2 (C H₂) | ~33.5 |

Conformational Analysis via NMR

The flexible nature of the heptyl and propanediamine chains allows this compound to adopt multiple conformations in solution. While rapid interconversion at room temperature typically results in time-averaged NMR signals, variable-temperature (VT) NMR studies can provide insights into these dynamics. By lowering the temperature, the rate of bond rotation can be slowed, potentially allowing for the observation of distinct signals for different conformers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine through-space proximity of protons, helping to identify the predominant solution-state conformation.

Mass Spectrometry (MS) in Reaction Monitoring and Purity Assessment

Mass spectrometry is a critical tool for determining the molecular weight and purity of this compound. It functions by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound, serving as a definitive confirmation of its identity. For this compound (C₁₀H₂₄N₂), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy in the parts-per-million (ppm) range.

Table: Expected HRMS Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |

|---|

Fragmentation Patterns and Mechanistic Insights

In addition to the molecular ion, mass spectrometry (particularly with techniques like Electron Ionization, EI) causes the molecule to break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides structural information that corroborates the proposed structure. For aliphatic amines like this compound, the most common fragmentation pathway is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process results in the formation of a stable, nitrogen-containing cation.

Key predicted fragmentations for this compound include:

α-Cleavage adjacent to N1: Loss of a hexyl radical (C₆H₁₃•) from the heptyl chain would lead to a prominent ion at m/z 86. This is often the base peak in the spectrum of N-alkyl diamines.

Cleavage within the propanediamine backbone: Scission between C1-C2 or C2-C3 can lead to characteristic iminium ions. For example, cleavage between C2 and C3 would yield a fragment containing the heptylamino group at m/z 114.

Loss of aminomethyl radical: Cleavage of the C-N bond can also occur, leading to fragments corresponding to the loss of parts of the diamine structure.

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 172 | [C₁₀H₂₄N₂]⁺• | Molecular Ion (M⁺•) |

| 86 | [CH₂(CH₂)₂NHCH₂]⁺ | α-Cleavage (loss of C₆H₁₃•) |

| 114 | [CH₃(CH₂)₆NHCH₂]⁺ | Cleavage of C2-C3 bond |

| 44 | [CH₂NH₂]⁺ | Cleavage of C1-C2 bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations. For this compound, the IR spectrum would be dominated by absorptions corresponding to N-H and C-H bonds.

N-H Stretching: The primary amine (-NH₂) and secondary amine (-NH-) groups will show characteristic stretches in the region of 3300-3500 cm⁻¹. The -NH₂ group typically shows two bands (symmetric and asymmetric stretching), while the -NH- group shows a single, often broader, band.

N-H Bending: The scissoring motion of the -NH₂ group gives rise to a medium to strong band around 1600-1650 cm⁻¹.

C-H Stretching: Strong absorptions from the numerous methylene (-CH₂-) groups and the terminal methyl (-CH₃) group of the heptyl chain are expected in the 2850-2960 cm⁻¹ region.

C-N Stretching: These vibrations appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While C-H and N-H stretches are also visible, Raman is often particularly sensitive to the vibrations of the carbon backbone. The symmetric C-C stretching vibrations of the alkyl chains often give rise to strong and sharp signals in the Raman spectrum, providing information about the conformational order of the chain. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (-NH & -NH₂) | IR | 3300 - 3500 | Medium |

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 2960 | Strong |

| N-H Bend (-NH₂) | IR | 1600 - 1650 | Medium-Strong |

| C-H Bend (CH₂/CH₃) | IR | 1375 - 1470 | Medium |

| C-N Stretch | IR | 1000 - 1250 | Medium-Weak |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of a crystal. In the context of this compound research, XRD techniques provide definitive proof of its solid-state architecture, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Crystallography of Derivatives

Powder X-ray Diffraction for Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. For this compound, PXRD can be used to identify the crystalline phases present in a bulk sample, determine the degree of crystallinity, and monitor phase transitions as a function of temperature or pressure. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form of the compound.

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For this compound, various chromatographic methods are employed to ensure its purity and to determine its concentration in different samples.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. In a typical HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

For the separation and quantification of similar long-chain diamines, such as N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, reversed-phase HPLC methods have been successfully applied. sielc.comnih.gov These methods often utilize a C18 column as the stationary phase and a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.comnih.gov Detection can be achieved using various detectors, with mass spectrometry (MS) being particularly powerful for providing both quantitative data and structural confirmation. nih.govresearchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity for the analysis of this compound. nih.gov This technique allows for the accurate determination of the compound's molecular weight and can provide fragmentation patterns that aid in its structural elucidation. The combination of the separation power of LC with the detection capabilities of MS makes it an invaluable tool for analyzing complex mixtures and for trace-level quantification. nih.govresearchgate.net

Below is a hypothetical data table illustrating the type of information that could be obtained from an HPLC analysis of this compound.

| Parameter | Value |

| Chromatographic Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient Elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | Mass Spectrometry (MS) |

| Retention Time | 7.8 min |

| Quantification Ion (m/z) | [M+H]⁺ |

Mechanistic Investigations and Reaction Dynamics of N1 Heptyl 1,3 Propanediamine

Role as a Nucleophile and Base in Organic Reactions

N1-Heptyl-1,3-propanediamine possesses two nitrogen atoms with lone pairs of electrons, allowing it to function as both a nucleophile and a base. The primary amine (-NH2) and the secondary amine (-NH-) group exhibit distinct reactivity profiles influenced by electronic and steric factors.

As a nucleophile , this compound readily participates in reactions where it attacks an electron-deficient center. Common examples include:

Alkylation: Reaction with alkyl halides in a nucleophilic substitution (typically SN2) mechanism to form more substituted amines. The less sterically hindered primary amine is generally the more reactive site. libretexts.org

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Condensation: Reaction with aldehydes or ketones to form imines, which can be further reduced to amines.

The nucleophilicity is enhanced by the electron-donating nature of the alkyl groups (heptyl and propyl). However, the bulky heptyl group can introduce steric hindrance, potentially slowing the reaction rate at the secondary amine compared to the primary amine. libretexts.org

| Amine Type | Typical pKa Range (for conjugate acid) | Factors Influencing Basicity in this compound |

| Primary Alkylamine | 10.6 - 11.0 | Electron-donating effect of the propyl chain. |

| Secondary Alkylamine | 11.0 - 11.3 | Increased electron density from two alkyl groups (heptyl and propyl). |

| Diamine (general) | pKa1: ~10-11, pKa2: ~7-9 | Electrostatic repulsion after the first protonation makes the second protonation less favorable. The heptyl group may slightly increase basicity due to its inductive effect. |

Kinetic Studies of this compound-Mediated Reactions

Kinetic studies quantify the rate of reactions involving this compound. For its common role as a nucleophile in substitution reactions, the kinetics typically follow a second-order rate law, characteristic of an SN2 mechanism. youtube.com

The rate equation for such a reaction would be: Rate = k[Alkyl Halide][this compound]

The rate constant, k, is dependent on several factors, including the structure of the substrate, the nucleophile's strength, the leaving group's ability, and the solvent. youtube.comlibretexts.org Due to the lack of specific experimental data for this compound, the following table illustrates the expected qualitative effects on reaction rates based on established kinetic principles for SN2 reactions. libretexts.orgmasterorganicchemistry.com

| Factor | Influence on Reaction Rate | Expected Trend with this compound |

| Substrate Structure | Steric hindrance at the electrophilic carbon decreases the rate. | Methyl > Primary > Secondary >> Tertiary (halides) |

| Nucleophile Concentration | Higher concentration increases the rate. | Rate is directly proportional to its concentration. |

| Leaving Group | A better leaving group (weaker base) increases the rate. | I > Br > Cl > F |

| Temperature | Higher temperature increases the rate (Arrhenius equation). | Reaction rate will increase with temperature. |

Kinetic isotope effect (KIE) experiments could be employed to probe the nature of transition states in reactions it catalyzes, such as C-H functionalization, although such studies have not been reported for this specific diamine. nih.gov

Elucidation of Reaction Intermediates and Transition States

The elucidation of transient species like intermediates and transition states is fundamental to understanding a reaction mechanism. For this compound, these are typically inferred through kinetic data and computational modeling, as direct observation is challenging. acs.org

In a typical SN2 reaction , the mechanism is concerted, proceeding through a single transition state without a stable intermediate. youtube.com This transition state is characterized by a pentacoordinate carbon atom where the nucleophilic nitrogen is partially forming a bond, and the leaving group is partially breaking its bond. libretexts.org

In condensation reactions with carbonyl compounds, the mechanism involves the formation of a detectable imine intermediate . This process is often catalyzed by acid and proceeds via a hemiaminal intermediate which then dehydrates. google.com The formation of such intermediates can sometimes be confirmed by trapping experiments or spectroscopic methods like NMR. youtube.comnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transient structures. Calculations can determine the geometries and energies of transition states and intermediates, providing insights into reaction barriers and stereoselectivity. For similar diamine-catalyzed reactions, computational studies have characterized cyclic transition states involving hydrogen-bonded rings. rsc.org

Solvent Effects and Reaction Environment Influences on Reactivity

The choice of solvent can dramatically influence the rate and outcome of reactions involving this compound. The effects are primarily governed by the solvent's ability to stabilize the reactants and, more importantly, the transition state. chemrxiv.org

For the common SN2 reactions where this compound acts as a nucleophile, the transition state involves charge separation. Polar aprotic solvents are generally preferred as they can solvate the accompanying cation without strongly hydrogen-bonding to the amine nucleophile, which would reduce its reactivity. Protic solvents can form hydrogen bonds with the lone pairs on the nitrogen atoms, creating a solvent cage that raises the activation energy and slows the reaction rate. libretexts.org

The dielectric constant (ε) of the solvent is a key parameter. A higher dielectric constant generally indicates a more polar solvent that is better at stabilizing charged species and polar transition states. iiste.orgsrce.hr

| Solvent | Dielectric Constant (ε) at 20°C | Solvent Type | Expected Effect on SN2 Rate |

| n-Hexane | 1.9 | Nonpolar | Very Slow |

| Diethyl Ether | 4.3 | Nonpolar | Slow |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate |

| Acetone | 21 | Polar Aprotic | Fast |

| Acetonitrile | 37.5 | Polar Aprotic | Very Fast |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Very Fast |

| Methanol | 33 | Polar Protic | Slow (due to H-bonding) |

| Water | 80 | Polar Protic | Very Slow (due to H-bonding) |

Hydrogen Bonding Interactions and Their Influence on Chemical Behavior

This compound's two N-H bonds (one on the primary amine, one on the secondary amine) and two nitrogen lone pairs make it capable of acting as both a hydrogen bond donor and acceptor. These interactions are critical to its physical properties and chemical reactivity.

Intermolecular Hydrogen Bonding: This occurs between molecules of this compound or with solvent molecules. In protic solvents, the amine groups will be strongly solvated through hydrogen bonds, which, as mentioned, can decrease its nucleophilicity. nih.gov In bulk, these interactions contribute to its boiling point and viscosity.

Intramolecular Hydrogen Bonding: A hydrogen bond can potentially form between the primary amino group's hydrogen and the secondary nitrogen's lone pair, or vice-versa. This would require the molecule to adopt a specific conformation to form a six-membered ring. Such intramolecular bonds can influence the molecule's conformation and the relative basicity and nucleophilicity of the two amine groups. The presence of such bonds can be investigated using spectroscopic techniques. nih.gov

FTIR Spectroscopy: The N-H stretching vibrations in the infrared spectrum would show shifts to lower frequencies in the presence of hydrogen bonding. A broad band between 3000 and 3500 cm⁻¹ would be indicative of hydrogen-bonded N-H groups. scispace.comresearchgate.netresearchgate.net

NMR Spectroscopy: The chemical shift of the N-H protons is sensitive to hydrogen bonding; a downfield shift (higher ppm) is typically observed. mdpi.comnih.govmdpi.com Temperature-dependent NMR studies can also provide evidence, as intramolecular hydrogen bonds are often less sensitive to temperature changes than intermolecular ones.

The balance between intra- and intermolecular hydrogen bonding is often dependent on the solvent environment. In nonpolar solvents, intramolecular bonding may be favored, while in polar, hydrogen-bonding solvents, intermolecular interactions with the solvent will likely dominate. nih.gov

Theoretical and Computational Chemistry Studies of N1 Heptyl 1,3 Propanediamine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure of molecules like N1-Heptyl-1,3-propanediamine. These methods offer detailed insights into the molecule's geometry, stability, and electronic properties.

Molecular Geometry Optimization and Energy Landscapes

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). For a flexible molecule like this compound, with its heptyl chain and propanediamine backbone, multiple conformers can exist due to the rotation around single bonds.

Computational methods systematically explore these possibilities to identify the lowest energy structures. The relative energies of different conformers are crucial in understanding the molecule's behavior at a given temperature. The energy landscape can reveal the energy barriers between different conformations, which influences the molecule's dynamic properties.

Table 1: Representative Conformational Analysis Data for a Diamine

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-C) |

| 1 | 0.00 | 178.5° |

| 2 | 1.25 | 65.2° |

| 3 | 2.50 | -68.9° |

| 4 | 4.10 | 59.8° |

Note: This table is illustrative and based on typical values for similar molecules. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized on the nitrogen atoms of the diamine group, indicating their nucleophilic character and propensity to react with electrophiles. The LUMO, on the other hand, would indicate the most likely sites for nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| LUMO | 1.5 | Indicates sites susceptible to nucleophilic attack. |

| HOMO | -6.2 | Localized on nitrogen atoms, indicating nucleophilic sites. |

| HOMO-LUMO Gap | 7.7 | Suggests high chemical stability. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, providing a dynamic picture of intermolecular interactions.

Solution-Phase Behavior and Solvation Effects

MD simulations can model how this compound behaves in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water), researchers can study solvation effects, such as the formation of hydrogen bonds between the amine groups and water. The simulations can also predict macroscopic properties like density and viscosity of solutions containing this compound.

Interactions with Other Chemical Species (e.g., CO2)

A significant application of computational chemistry for amines is in the study of their interactions with carbon dioxide (CO2) for carbon capture applications. While specific studies on this compound are not prominent, research on similar amines indicates that MD simulations can be used to understand the mechanism of CO2 capture. These simulations can reveal how CO2 molecules approach and interact with the amine, the role of water in the reaction, and the formation of carbamates or bicarbonates.

Prediction of Reactivity and Selectivity Profiles

Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. By calculating reaction pathways and activation energies, it is possible to determine the most likely products of a reaction and the conditions under which the reaction will occur. For a diamine like this, computational studies can distinguish the reactivity of the primary versus the secondary amine group, predicting which site is more likely to react under specific conditions.

For instance, in reactions with electrophiles, calculations can show whether the terminal primary amine or the internal secondary amine is the preferred site of attack, providing valuable information for synthetic applications.

Conformational Analysis and Stereochemical Considerations

The heptyl group, a long and flexible alkyl chain, can adopt a multitude of conformations. In the absence of significant intermolecular interactions, the lowest energy conformation of the heptyl chain is generally an extended, all-staggered arrangement, which minimizes steric hindrance between adjacent methylene groups. However, rotations around the carbon-carbon bonds can lead to various gauche conformations, which are slightly higher in energy. The relative populations of these conformers are dictated by the Boltzmann distribution, with the extended conformer being the most probable.

The 1,3-propanediamine backbone also contributes significantly to the molecule's conformational isomerism. Rotation around the C1-C2 and C2-C3 bonds of the propane unit, as well as the C-N bonds, results in a complex potential energy surface. Intramolecular hydrogen bonding between the two amine groups is a key consideration. The formation of a six-membered ring-like structure, stabilized by a hydrogen bond between the N1-H and the N3 lone pair (or vice versa), can significantly influence the preferred conformation of the diamine backbone. This type of intramolecular interaction can lead to a more compact structure compared to a fully extended one.

Computational chemistry provides a powerful tool for exploring the conformational space of molecules like this compound. Methods such as molecular mechanics and quantum chemical calculations can be employed to identify stable conformers, estimate their relative energies, and determine the energy barriers for interconversion between them.

A systematic conformational search would typically involve the systematic rotation of each dihedral angle in the molecule, followed by energy minimization to locate the nearest local minimum on the potential energy surface. The results of such an analysis can be visualized using potential energy surface maps or by listing the key geometric parameters of the most stable conformers.

Below are illustrative tables representing the type of data that would be generated from a detailed computational analysis of this compound.

Table 1: Calculated Relative Energies of Key Conformers of the Heptyl Chain

| Conformer | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5, etc.) | Relative Energy (kcal/mol) |

| All-anti (extended) | ~180°, ~180°, ~180°, ~180° | 0.00 |

| Gauche-1 | ~60°, ~180°, ~180°, ~180° | ~0.9 |

| Gauche-2 | ~180°, ~60°, ~180°, ~180° | ~0.9 |

| Double-gauche | ~60°, ~60°, ~180°, ~180° | ~1.8 |

Note: These are representative values based on studies of n-alkanes. The actual values for this compound may vary due to the presence of the diamine moiety.

Table 2: Key Dihedral Angles in Plausible Conformations of the 1,3-Propanediamine Backbone

| Conformation | Dihedral Angle N1-C1-C2-C3 | Dihedral Angle C1-C2-C3-N3 | Intramolecular H-bond |

| Extended | ~180° | ~180° | Unlikely |

| Gauche-Gauche | ~60° | ~60° | Possible |

| Gauche-Anti | ~60° | ~180° | Unlikely |

From a stereochemical perspective, this compound does not possess any chiral centers, and therefore, does not exhibit enantiomerism. However, the presence of the two nitrogen atoms allows for the possibility of stereoisomerism if they were to become stereogenic centers, for example, through quaternization with different substituents. In its neutral form, rapid nitrogen inversion would prevent the isolation of distinct stereoisomers at room temperature.

Applications of N1 Heptyl 1,3 Propanediamine in Chemical Science and Engineering Non Prohibited

Use as an Organic Building Block in Fine Chemical Synthesis

The presence of two primary amine groups with different steric environments and a lipophilic heptyl tail makes N1-Heptyl-1,3-propanediamine a valuable synthon in the construction of complex organic molecules. Its primary and secondary amine functionalities allow for selective reactions, enabling the stepwise introduction of different substituents. This differential reactivity is a key feature exploited in multi-step organic syntheses.

In fine chemical synthesis, this diamine serves as a precursor for the creation of a variety of molecules with tailored properties. The heptyl group can impart increased solubility in nonpolar solvents, a desirable characteristic for reactants in many organic transformations. Furthermore, the diamine structure is a common motif in the synthesis of various heterocyclic compounds and molecules with potential biological activity. The straightforward approach to its synthesis often involves the direct alkylation of 1,3-propanediamine with a heptyl halide, such as heptyl bromide or chloride. More intricate, multi-step routes can be employed when high purity or specific regioselectivity is required, often involving protection-deprotection strategies to control the reaction at specific amine sites.

Monomer and Cross-linking Agent in Polymer Science

The dual amine functionality of this compound makes it a suitable candidate for use as both a monomer and a cross-linking agent in the synthesis of various polymers.

Synthesis of Polyamides and Polyimines

This compound can react with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers incorporate the flexible propylene (B89431) and hydrophobic heptyl groups into the polymer backbone, which can influence the material's physical properties, such as its melting point, solubility, and mechanical strength. The presence of the long alkyl chain can disrupt polymer chain packing, leading to lower crystallinity and increased flexibility.

Similarly, it can be used in the synthesis of polyimines, also known as Schiff bases, through condensation reactions with dialdehydes or diketones. These polymers are known for their interesting thermal and electronic properties and their potential applications in various fields.

Development of Functional Polymeric Materials

As a cross-linking agent, this compound can be incorporated into polymer networks to enhance their mechanical properties and thermal stability. By reacting with functional groups on polymer chains, it creates covalent bonds that link the chains together, forming a three-dimensional network. The length and flexibility of the diamine cross-linker can be used to tune the cross-link density and, consequently, the rigidity and swelling behavior of the resulting material. The heptyl group can also modify the surface properties of the polymer, potentially increasing its hydrophobicity.

Catalytic Roles in Industrial Processes and Laboratory Synthesis

The amine groups in this compound can act as basic sites or as coordinating ligands for metal centers, enabling its use in various catalytic applications.

Organocatalysis and Metal-Free Catalysis

In the realm of organocatalysis, the amine functionalities of this compound can catalyze a range of chemical transformations. As a Brønsted base, it can deprotonate acidic protons, activating substrates for subsequent reactions. It can also participate in reactions as a nucleophilic catalyst. The presence of two amine groups can allow for cooperative catalytic effects, where both amines are involved in the catalytic cycle.

Ligand in Homogeneous and Heterogeneous Catalysis

This compound can serve as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms to form stable chelate complexes. These metal complexes can be utilized as catalysts in a variety of homogeneous catalytic reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The nature of the heptyl group can influence the solubility of the catalyst in different solvent systems, facilitating catalyst-product separation.

Role in Supramolecular Chemistry and Self-Assembly Processes

This compound, as an amphiphilic molecule possessing both a hydrophilic diamine head group and a hydrophobic heptyl tail, plays a significant role in the fields of supramolecular chemistry and self-assembly. The architecture of this compound allows it to spontaneously organize into ordered structures in various media, driven by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.

The self-assembly of N-alkyl-1,3-propanediamines is a subject of research interest due to their pH-responsive nature. The two amine groups on the propanediamine head have different pKa values, allowing for stepwise protonation. This change in ionization state with varying pH alters the hydrophilic-lipophilic balance of the molecule, which in turn influences its self-assembly behavior. This "switching" capability makes these molecules interesting for applications in areas like controlled emulsification and flotation, where changes in interfacial properties are desired.

The primary driving forces for the self-assembly of this compound in aqueous environments are the hydrophobic interactions between the heptyl chains, which lead to their aggregation to minimize contact with water. Concurrently, the hydrophilic diamine head groups remain exposed to the aqueous phase. This arrangement can lead to the formation of various supramolecular structures such as micelles, vesicles, or bilayers, depending on factors like concentration, temperature, pH, and ionic strength. The specific geometry of the N1-heptyl derivative, with its relatively short alkyl chain, will influence the packing parameter and thus the type of aggregate formed.

In non-polar solvents, inverse self-assembly can occur, where the polar diamine head groups aggregate in the core of the structure, shielded from the non-polar environment by the heptyl tails. The ability of the amine groups to form hydrogen bonds is a key factor in the stability of these reversed aggregates.

Chemical Absorption of Gases (e.g., CO2)

The presence of amine functional groups in this compound makes it a candidate for the chemical absorption of acidic gases, most notably carbon dioxide (CO2). The fundamental chemistry of this process relies on the Lewis base character of the nitrogen atoms in the amine groups, which can react with the Lewis acid CO2.

While direct studies on this compound for CO2 capture are not extensively documented in publicly available literature, the behavior of analogous N-alkyl-1,3-propanediamines provides a strong basis for its potential application. For instance, research on N-methyl-1,3-propanediamine (MAPA) has demonstrated its effectiveness as a rate promoter for CO2 absorption in aqueous solutions. researchgate.net The reaction mechanism is believed to involve the formation of a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or water) to form a carbamate.

The general reactions can be represented as:

Carbamate Formation: RNH2 + CO2 ⇌ RNH2+COO- (zwitterion formation) RNH2+COO- + B ⇌ RNHCOO- + BH+ (deprotonation, where B is a base)

Bicarbonate Formation (in the presence of water): CO2 + H2O ⇌ H2CO3 H2CO3 + RNH2 ⇌ RNH3+ + HCO3-

Research on Structure-Activity Relationships (SAR) in Chemical Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the molecular structure of a compound influences its chemical properties and functional performance. For this compound, SAR research primarily focuses on the interplay between its three main structural components: the primary amine, the secondary amine, and the heptyl alkyl chain.

Correlation of Alkyl Chain Length with Chemical Properties

The length of the N-alkyl chain in the N-alkyl-1,3-propanediamine series is a critical determinant of their physicochemical properties. As the alkyl chain length increases, several properties are systematically altered:

Hydrophobicity: The most direct effect of increasing the alkyl chain length is an increase in the molecule's hydrophobicity (or lipophilicity). This significantly reduces the water solubility of the compound. While shorter-chain derivatives like the methyl or ethyl analogues are more water-soluble, the heptyl group imparts considerable non-polar character to this compound.